4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be related to a class of chemicals that includes various synthetic pathways and potential applications in biomedical research. While the exact details of this compound are not directly available, compounds with similar structures have been synthesized and evaluated for various biological activities, including potential therapeutic applications.
Synthesis Analysis
Synthesis involves multiple steps, starting from basic chemical precursors to the final compound. For instance, the synthesis of related compounds typically involves halogenation, amination, and coupling reactions. These processes require precise control over reaction conditions to achieve the desired product with high purity and yield (Wang et al., 2013).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
A study detailed the synthesis of novel compounds from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil, leading to the development of heterocyclic compounds with potential as COX-1/COX-2 inhibitors, showcasing analgesic and anti-inflammatory activities. This synthesis pathway underscores the utility of complex benzamide derivatives in creating new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral and Anticancer Applications
Research into benzamide-based 5-aminopyrazoles and their derivatives highlighted the synthesis of compounds exhibiting remarkable antiavian influenza virus activity, indicating the potential of such compounds in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020). Another study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential in cancer treatment (Hassan, Hafez, & Osman, 2014).
Enzyme Inhibition for Therapeutic Use
Novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, illustrating the utility of benzamide derivatives in targeting specific enzymes related to cancer and inflammatory diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Neuroleptic Activity
Benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines were synthesized and evaluated for their potential as neuroleptics, showing promising inhibitory effects on stereotyped behavior in rats, which could pave the way for new treatments in psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Propriétés
IUPAC Name |
4-methoxy-N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-13-7-10-24(23-13)17-11-16(21-12-22-17)19-8-9-20-18(25)14-3-5-15(26-2)6-4-14/h3-7,10-12H,8-9H2,1-2H3,(H,20,25)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSZZVZUAMUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-((6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.